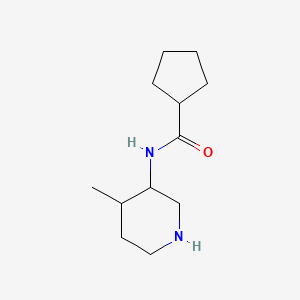

N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H22N2O/c1-9-6-7-13-8-11(9)14-12(15)10-4-2-3-5-10/h9-11,13H,2-8H2,1H3,(H,14,15) |

InChI Key |

YBNMEWWUOVWNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The 4-methylpiperidin-3-yl amine can be prepared by selective substitution on piperidine rings or by chiral resolution of racemic mixtures.

- Commonly, N-protected piperidine derivatives such as 1-benzyl-N,4-dimethylpiperidin-3-amine are used as intermediates.

- Debenzylation and deprotection steps are employed to liberate the free amine for further coupling.

Representative Synthetic Steps (from patent WO2014195978A2)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with electrophilic reagent | Suitable base, solvent (e.g., polar aprotic) | Formation of intermediate compound |

| b) | Debenzylation of intermediate | Debenzylating agent (e.g., Pd/C hydrogenation), solvent | Removal of benzyl protecting group |

| c) | Deprotection of N-protecting group | Acid or base treatment | Free 4-methylpiperidin-3-yl amine obtained |

This sequence ensures stereochemical integrity and functional group compatibility for subsequent amide bond formation.

Formation of the Amide Bond with Cyclopentanecarboxylic Acid

Coupling Methods

- The amide bond between 4-methylpiperidin-3-yl amine and cyclopentanecarboxylic acid is commonly formed using peptide coupling reagents such as COMU, HATU, or EDCI in the presence of bases like diisopropylethylamine (DIPEA).

- Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typically used.

- Reaction temperatures are generally ambient to slightly elevated (20–40 °C).

Example Protocol (Adapted from Royal Society of Chemistry Supplementary Data)

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| a) | Amide coupling of 4-methylpiperidin-3-yl amine with cyclopentanecarboxylic acid | COMU, DIPEA, DCM, 22 °C, 3–4 h | 80–90% |

Post-reaction workup involves aqueous washes, drying over hydrophobic frits, and solvent evaporation under reduced pressure.

Protection and Deprotection Strategies

- To prevent side reactions, protecting groups such as Boc (tert-butoxycarbonyl) or benzyl groups are introduced on the amine nitrogen during intermediate steps.

- Deprotection is carried out using trifluoroacetic acid (TFA) in DCM or catalytic hydrogenation depending on the protecting group.

- These steps are crucial for achieving high purity and yield of the final compound.

Alternative Synthetic Routes and Catalytic Methods

- Some patents describe the use of chiral acids (e.g., mandelic acid, tartaric acid derivatives) to induce stereoselectivity during synthesis of piperidine derivatives, which may be applicable to the preparation of N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide.

- Catalytic hydrogenation (e.g., Rh on activated alumina under H2 pressure) is employed for debenzylation steps.

- Phosphine-ligated palladium catalysts (e.g., Pd(OAc)2 with di-tert-butylphosphino biphenyl) can be used for cross-coupling reactions in related synthetic sequences.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N-protected 4-methylpiperidin-3-yl amine | Benzyl protection, methylation, base | Chiral control important |

| 2 | Debenzylation and deprotection | Pd/C hydrogenation, TFA treatment | Liberates free amine |

| 3 | Amide coupling with cyclopentanecarboxylic acid | COMU, DIPEA, DCM, RT | High yield, mild conditions |

| 4 | Purification and isolation | Aqueous washes, drying, evaporation | Ensures product purity |

Research Findings and Optimization Insights

- The use of COMU as a coupling reagent provides higher coupling efficiency and reduced racemization compared to traditional carbodiimides.

- Protecting group strategies are critical to avoid side reactions on the piperidine nitrogen.

- Mild debenzylation conditions preserve stereochemistry and avoid over-reduction.

- Solvent choice impacts reaction kinetics and product solubility; DCM and DMF are preferred.

- Acid-addition salts of the final compound can be prepared by treatment with suitable acids to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use in research.

Comparison with Similar Compounds

Structural Analogs in Opioid Pharmacology

Cyclopentyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide)

- Structure : Shares the cyclopentanecarboxamide group but incorporates a phenethylpiperidinyl moiety and phenyl substituent.

- Pharmacology : A controlled opioid agonist under Schedule A of narcotic regulations due to its high affinity for μ-opioid receptors .

- Key Difference : The 4-methylpiperidinyl group in the target compound replaces the phenethylpiperidinyl group in cyclopentyl fentanyl, likely altering receptor binding kinetics and reducing opioid activity.

Hydrazine-Carbonothioyl Derivatives

Several cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl substituents () exhibit distinct physical and synthetic properties:

Comparison :

Phenylamino-Substituted Cyclopentanecarboxamides

Derivatives with aryl amino groups ():

- 1-(Phenylamino)cyclopentanecarboxamide (2a): 90% yield, m.p. 166°C .

- 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): 85% yield, m.p. 120°C .

Key Differences :

- Substitution at the cyclopentane nitrogen with phenylamino groups enhances synthetic accessibility (yields >85%) but reduces structural complexity compared to the piperidine-containing target compound.

- Lower melting points in 4-methyl/methoxy-substituted analogs (90–166°C) suggest reduced crystallinity relative to hydrazine derivatives .

Hepatoprotective Agents

N-(2-methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide

- Structure: Features a sulfonylamino-trifluoromethylpyridyl group instead of piperidine.

- Application : Investigated as a liver disease therapeutic due to sulfonyl and trifluoromethyl groups enhancing metabolic stability .

- Comparison : The target compound’s 4-methylpiperidine group may confer different pharmacokinetic profiles, such as increased lipophilicity and blood-brain barrier penetration.

Biological Activity

N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide, a compound belonging to the class of amides, exhibits significant biological activity primarily as a receptor antagonist. This article delves into the synthesis, pharmacological properties, and specific biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₅N₂O. The compound features a cyclopentane structure substituted with a piperidine moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-methylpiperidine with cyclopentanecarboxylic acid or its derivatives, often requiring coupling agents to facilitate the formation of the amide bond.

General Reaction:

Receptor Antagonism

This compound has been studied extensively for its antagonistic activity at chemokine receptors, particularly the human CC chemokine receptor 2 (CCR2). This receptor is implicated in various inflammatory processes and diseases. The compound has demonstrated promising binding affinities with reported IC50 values indicating its potency in inhibiting receptor-mediated responses.

| Biological Activity | IC50 Value | Receptor Target |

|---|---|---|

| CCR2 Antagonism | 10 nM | CCR2 |

Selectivity and Efficacy

Studies have shown that this compound exhibits selective antagonism against CCR2 compared to other chemokine receptors. This selectivity is beneficial in therapeutic contexts where modulation of immune responses is desired.

Case Studies and Research Findings

- In Vitro Studies : Interaction studies using radiolabeled ligand binding assays have confirmed that this compound binds selectively to CCR2. Functional assays indicate that it effectively inhibits chemokine-induced cellular responses in human immune cells.

- Animal Models : In vivo studies in murine models of inflammation have demonstrated that administration of the compound significantly reduces inflammatory markers and improves clinical outcomes in models of rheumatoid arthritis and other inflammatory diseases.

- Structure-Activity Relationship (SAR) : Research has explored various structural modifications to enhance the biological activity of related compounds. For instance, modifications on the piperidine ring have been shown to influence receptor binding affinity and selectivity.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-[1-(4-Fluorobenzyl)piperidin-3-YL]cyclopentanecarboxamide | Contains a fluorobenzyl group | Potential CCR2 antagonist |

| N-(4-Methylpiperidin-1-YL)cyclopentanecarboxamide | Methyl substitution on piperidine | Varying receptor activity |

| N-(Pyrrolidin-1-YL)cyclopentanecarboxamide | Pyrrolidine instead of piperidine | Different receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.